molecular formula C12H16ClNO B7760982 N-(4-butylphenyl)-2-chloroacetamide CAS No. 6350-92-1

N-(4-butylphenyl)-2-chloroacetamide

Cat. No.: B7760982
CAS No.: 6350-92-1
M. Wt: 225.71 g/mol
InChI Key: NLIULGTVNKLYBM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-chloroacetamide typically involves the reaction of 4-butylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-butylaniline+chloroacetyl chlorideThis compound+HCl\text{4-butylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-butylaniline+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

    Hydrolysis: 4-butylaniline and chloroacetic acid.

    Reduction: 4-butylphenylamine.

Scientific Research Applications

N-(4-butylphenyl)-2-chloroacetamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-chloroacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to a biological response. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodo-1,3-diphenylbutyl)acetamide: Similar in structure but contains an iodine atom instead of a chlorine atom.

    N-(4-butylphenyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

N-(4-butylphenyl)-2-chloroacetamide is unique due to the presence of both a butyl group and a chloroacetamide moiety, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a candidate for drug development.

Properties

IUPAC Name

N-(4-butylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIULGTVNKLYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979724
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527-62-4, 6350-92-1
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1527-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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